2-(2-Propoxyphenyl)-6-purinone

Bronchodilation PDE V inhibition Guinea pig model

2-(2-Propoxyphenyl)-6-purinone (CAS 119409-07-3, also designated SK&F 96231, SB is a synthetic purinone derivative characterized by a 2-propoxyphenyl substituent at the 2-position of the purin-6-one core. It functions as a selective inhibitor of the calmodulin-insensitive cyclic GMP phosphodiesterase (PDE V), thereby elevating intracellular cGMP levels.

Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
CAS No. 119409-07-3
Cat. No. B044174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Propoxyphenyl)-6-purinone
CAS119409-07-3
Synonyms2-(2-propoxyphenyl)-6-purinone
Molecular FormulaC14H14N4O2
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1C2=NC3=C(C(=O)N2)NC=N3
InChIInChI=1S/C14H14N4O2/c1-2-7-20-10-6-4-3-5-9(10)12-17-13-11(14(19)18-12)15-8-16-13/h3-6,8H,2,7H2,1H3,(H2,15,16,17,18,19)
InChIKeyPQTJTRTXCNZDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Propoxyphenyl)-6-purinone (SK&F 96231): A Selective Phosphodiesterase V Inhibitor for Bronchodilation and cGMP Signaling Research


2-(2-Propoxyphenyl)-6-purinone (CAS 119409-07-3, also designated SK&F 96231, SB 96231) is a synthetic purinone derivative characterized by a 2-propoxyphenyl substituent at the 2-position of the purin-6-one core [1]. It functions as a selective inhibitor of the calmodulin-insensitive cyclic GMP phosphodiesterase (PDE V), thereby elevating intracellular cGMP levels [2]. This mechanism underpins its utility as a research tool for probing nitric oxide–cGMP signaling pathways and for pharmacological studies in bronchodilation, vasodilation, and anti-allergic models [3].

Why Generic PDE Inhibitors Cannot Replace 2-(2-Propoxyphenyl)-6-purinone: Isoform Selectivity and Functional Outcomes


While numerous compounds inhibit cyclic nucleotide phosphodiesterases, indiscriminate substitution among PDE inhibitors is scientifically unsound due to divergent isoform selectivity profiles, tissue-specific efficacy, and off-target cardiovascular liabilities. 2-(2-Propoxyphenyl)-6-purinone (SK&F 96231) exhibits a distinct PDE V (cGMP-specific) inhibitory profile that translates into functional bronchodilation without the cardiac chronotropic effects seen with PDE III inhibitors [1]. Moreover, its potency in potentiating nonadrenergic, noncholinergic (NANC) relaxations differs markedly from structurally related agents such as zaprinast, underscoring that even within the PDE V inhibitor class, subtle structural variations yield divergent pharmacological fingerprints [2]. The following evidence quantifies these critical distinctions.

Quantitative Differentiation of 2-(2-Propoxyphenyl)-6-purinone: Head-to-Head Pharmacological and Selectivity Data


Bronchodilator Efficacy: 2-(2-Propoxyphenyl)-6-purinone vs. Salbutamol and Rolipram in Guinea Pig Airways

In anesthetized, ventilated guinea pigs, 2-(2-propoxyphenyl)-6-purinone (SK&F 96231) demonstrated weak intrinsic bronchodilator activity but, when combined with a sub-threshold infusion of sodium nitroprusside (SNP), produced a marked potentiation of anti-spasmogenic effects. Direct comparison with salbutamol (β₂-agonist) and rolipram (PDE IV inhibitor) reveals distinct efficacy profiles [1].

Bronchodilation PDE V inhibition Guinea pig model

Cardiovascular Safety Profile: Absence of Chronotropic Effects with 2-(2-Propoxyphenyl)-6-purinone

A key differentiator for 2-(2-propoxyphenyl)-6-purinone (SK&F 96231) is its lack of effect on heart rate and blood pressure in conscious dogs, in stark contrast to the PDE III inhibitor siguazodan (SK&F 94836) [1].

Cardiovascular safety PDE selectivity Heart rate

Potentiation of NANC Relaxation: Differential Tissue Selectivity of 2-(2-Propoxyphenyl)-6-purinone vs. Zaprinast

Both 2-(2-propoxyphenyl)-6-purinone (SK&F 96231) and zaprinast (a structurally distinct PDE V inhibitor) potentiate electrical field stimulated NANC relaxations. However, SK&F 96231 displays a unique tissue selectivity pattern not replicated by zaprinast [1].

NANC neurotransmission PDE V inhibition Tissue selectivity

Structure-Activity Relationship: Optimal Alkyl Chain Length in 2-Phenylpurin-6-ones

The 2-propoxyphenyl substitution pattern is critical for bronchodilator and anti-allergic activity. Within the patent-defined series, the n-propyl group is explicitly preferred over ethyl, butyl, isobutyl, and pentyl congeners, indicating a narrow optimum for PDE V inhibition [1].

SAR Purinone derivatives Alkyl chain optimization

Recommended Research Applications for 2-(2-Propoxyphenyl)-6-purinone Based on Quantitative Evidence


Probing NO-cGMP Signaling in Airway Smooth Muscle

Use 2-(2-propoxyphenyl)-6-purinone (SK&F 96231) to dissect the contribution of cGMP-specific PDE V to bronchodilation. Its weak intrinsic activity is dramatically potentiated by exogenous NO donors (e.g., SNP), enabling precise investigation of guanylate cyclase–PDE V coupling [1]. This property is not shared by β₂-agonists or PDE IV inhibitors, making SK&F 96231 uniquely suited for studies requiring conditional cGMP elevation.

Investigating Enteric Nervous System NANC Neurotransmission

Employ SK&F 96231 to potentiate and characterize nitrergic NANC relaxations in gastrointestinal tissues. Its differential activity in rat fundus and guinea-pig ileum, contrasted with inactivity in taenia caeci, allows region-specific modulation of cGMP signaling [2]. This tissue selectivity, not observed with zaprinast, is critical for mapping PDE V expression and function in the enteric nervous system.

Cardiovascular Studies Requiring Bronchodilation Without Hemodynamic Interference

Select SK&F 96231 for in vivo models where bronchodilation must be achieved without confounding changes in heart rate or blood pressure. Unlike PDE III inhibitors (e.g., siguazodan), SK&F 96231 does not elicit cardiovascular effects in conscious animals [3], enabling cleaner interpretation of airway-specific outcomes.

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